Antidepressant agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

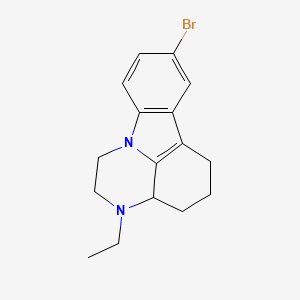

12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTKXFMWBVSAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Core Mechanism of Action of Antidepressant Agent 1 (Exemplified by Fluoxetine)

Executive Summary

Antidepressant Agent 1, exemplified by the well-characterized molecule fluoxetine (B1211875), is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its primary therapeutic action is achieved through the high-affinity, selective blockade of the serotonin transporter (SERT) protein located on the presynaptic neuron.[3][4] This inhibition leads to an accumulation of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][5] While the acute effect is immediate, the full antidepressant therapeutic benefits typically emerge after 2 to 4 weeks of chronic administration.[3] This delay is attributed to long-term neuroadaptive changes, including the desensitization of presynaptic 5-HT autoreceptors and the induction of neuronal plasticity.[6][7][8] This document provides a detailed overview of the pharmacodynamics, binding profile, relevant experimental methodologies, and the key signaling pathways associated with this agent.

Core Pharmacodynamics and Binding Profile

The defining characteristic of this compound (fluoxetine) is its potent and selective inhibition of SERT.[8][9] The agent and its primary active metabolite, norfluoxetine, are both powerful inhibitors of serotonin reuptake.[1][6] This selectivity results in a favorable side-effect profile compared to older classes of antidepressants, as it demonstrates minimal affinity for other critical neurotransmitter receptors such as muscarinic, histaminic, and adrenergic receptors.[8][9]

Quantitative Binding Affinity Data

The binding affinities (Ki) of this compound (fluoxetine) and its active metabolite for various neuroreceptors and transporters are summarized below. Lower Ki values indicate higher binding affinity.

| Target | Ligand | Ki (nmol/L) | Species | Notes |

| Serotonin Transporter (SERT) | Fluoxetine | 1.1 - 1.4 | Human / Rat | Primary Therapeutic Target [6][8] |

| Serotonin 2C Receptor (5-HT2C) | R-fluoxetine | 64 | - | Moderate affinity; may contribute to clinical effects.[6] |

| Norepinephrine Transporter (NET) | Fluoxetine | > 500 | Human / Rat | Low affinity, demonstrating selectivity for SERT.[8][9] |

| Dopamine Transporter (DAT) | Fluoxetine | > 1000 | Human / Rat | Negligible affinity.[9] |

| Muscarinic Receptors | Fluoxetine | > 1000 | Rat | Minimal binding affinity.[8] |

| Histaminic H1 Receptors | Fluoxetine | > 1000 | Guinea Pig | Minimal binding affinity.[8] |

| Adrenergic α1 Receptors | Fluoxetine | > 1000 | Human | Minimal binding affinity.[8] |

| Adrenergic α2 Receptors | Fluoxetine | > 1000 | Human | Minimal binding affinity.[8] |

Visualizing the Mechanism of Action

Primary Signaling Pathway: SERT Inhibition

The agent's primary mechanism involves the physical blockade of the serotonin transporter on the presynaptic terminal. This action prevents the reuptake of serotonin from the synaptic cleft, leading to its increased availability for postsynaptic 5-HT receptors.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Fluoxetine (Prozac, Sarafem, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 5. google.com [google.com]

- 6. droracle.ai [droracle.ai]

- 7. Frontiers | The multifaceted effects of fluoxetine treatment on cognitive functions [frontiersin.org]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

A New Dawn in Antidepressant Therapy: The Discovery and Synthesis of a Fast-Acting SERT-nNOS Interaction Disruptor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial patient population experiencing inadequate response to current monoamine-based therapies, which are often hampered by a delayed onset of action. This document details the discovery, synthesis, and preclinical evaluation of a novel, fast-acting antidepressant agent, ZZL-7. This small molecule represents a paradigm shift in antidepressant research, moving beyond direct monoamine reuptake inhibition to a novel mechanism of action: the disruption of the protein-protein interaction between the serotonin (B10506) transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN). Preclinical studies in murine models of depression have demonstrated that ZZL-7 elicits a significant antidepressant-like effect within two hours of administration, without the undesirable side effects associated with other rapid-acting agents like ketamine. This whitepaper provides a comprehensive overview of the discovery rationale, synthesis of ZZL-7, detailed experimental protocols for its evaluation, and a summary of the key preclinical findings, positioning it as a promising candidate for further development in the treatment of MDD.

Introduction: The Unmet Need for Rapid-Acting Antidepressants

The therapeutic landscape of Major Depressive Disorder (MDD) has been dominated for decades by drugs targeting the monoamine neurotransmitter systems. While these medications have provided relief for many, their limitations are significant. A key drawback is the delayed onset of therapeutic action, often taking several weeks to manifest, a period during which patients remain at risk. Furthermore, a substantial portion of individuals with MDD do not respond adequately to these conventional treatments.

This has spurred a paradigm shift in antidepressant research, with a focus on novel mechanisms of action that can offer rapid and robust efficacy.[1] The glutamatergic system, particularly through N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine, has shown promise for rapid antidepressant effects.[2][3][4] However, the clinical utility of ketamine is limited by its potential for dissociative side effects and abuse liability.[5] This underscores the urgent need for new therapeutic agents with novel mechanisms that can provide fast-acting relief without these drawbacks.

Discovery of a Novel Target: The SERT-nNOS Interaction

Recent research has unveiled a novel molecular interaction with significant implications for the pathophysiology of depression: the physical coupling of the serotonin transporter (SERT) with neuronal nitric oxide synthase (nNOS) within the serotonergic neurons of the dorsal raphe nucleus (DRN).[5] The DRN is a critical hub for serotonin production and projects throughout the brain to regulate mood and emotion.

The interaction between SERT and nNOS is mediated by the PDZ domain of nNOS and the C-terminus of SERT.[5] This interaction has been shown to be augmented in preclinical models of depression induced by chronic unpredictable mild stress (CMS).[6][7] The increased SERT-nNOS complex formation leads to a reduction in SERT activity and cell surface density, resulting in elevated extracellular serotonin levels within the DRN.[5] This, in turn, activates inhibitory 5-HT1A autoreceptors on serotonergic neurons, suppressing their firing rate and consequently reducing serotonin release in downstream brain regions like the medial prefrontal cortex.[5] This cascade of events is believed to contribute to the depressive phenotype.

This discovery presented a novel therapeutic strategy: disrupting the SERT-nNOS interaction to restore normal serotonergic neurotransmission. It was hypothesized that a small molecule capable of selectively blocking this interaction in the DRN could disinhibit serotonergic neurons, leading to a rapid increase in serotonin release in projection areas and a fast-onset antidepressant effect.

Identification of a Lead Compound: ZZL-7

Based on the understanding of the SERT-nNOS interaction, a screening effort was undertaken to identify small molecules that could disrupt this complex. This led to the discovery of ZZL-7, a dipeptide derivative with the chemical name N-acetyl-L-alanyl-L-valine methyl ester.[5]

ZZL-7 was designed to mimic the C-terminal binding motif of SERT, thereby competitively inhibiting its interaction with the PDZ domain of nNOS.[5] In preclinical studies, ZZL-7 demonstrated the ability to readily cross the blood-brain barrier and rapidly dissociate the SERT-nNOS complex in the DRN of mice.[1][5] This resulted in a swift (within 2 hours) and significant antidepressant-like effect in animal models of depression.[3][6][7][8] Importantly, these effects were achieved without the adverse side effects commonly associated with other rapid-acting antidepressants.[5][8]

Synthesis of ZZL-7 (N-acetyl-L-alanyl-L-valine methyl ester)

While the primary scientific literature describes ZZL-7 as being "easy to synthesize," a detailed, step-by-step protocol is not publicly available. However, based on its chemical structure (a protected dipeptide methyl ester), a standard solution-phase peptide synthesis approach would be employed. The synthesis would logically proceed in the following stages:

-

Esterification of L-valine: The carboxyl group of L-valine is first protected, typically as a methyl ester, to prevent its participation in the subsequent peptide bond formation.

-

N-protection of L-alanine: The amino group of L-alanine is protected with an acetyl group.

-

Peptide Coupling: The N-acetyl-L-alanine is then coupled with L-valine methyl ester using a suitable coupling agent (e.g., DCC/HOBt or HATU) to form the dipeptide backbone.

-

Purification: The final product, N-acetyl-L-alanyl-L-valine methyl ester (ZZL-7), is purified using standard chromatographic techniques.

Preclinical Data Summary

The preclinical evaluation of ZZL-7 has yielded promising results, demonstrating its potential as a rapid-acting antidepressant. The following tables summarize the key quantitative findings.

Table 1: Physicochemical Properties of ZZL-7

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

Table 2: In Vitro Activity of ZZL-7

| Assay | Experimental System | Concentration | Result |

| SERT-nNOS Interaction | Co-immunoprecipitation in HEK293T cells | 1.0 µM | Significant decrease in SERT-nNOS complex |

Table 3: In Vivo Efficacy of ZZL-7 in Murine Models of Depression

| Model | Behavioral Test | Administration Route | Dose (mg/kg) | Time Point | Outcome |

| Wild-type mice | Forced Swim Test | Intragastric | 10, 20, 40 | 2 hours | Dose-dependent reduction in immobility time |

| Wild-type mice | Tail Suspension Test | Intragastric | 10, 20, 40 | 2 hours | Dose-dependent reduction in immobility time |

| Chronic Unpredictable Mild Stress (CMS) | Forced Swim Test | Intraperitoneal | 10 | 2 hours | Reversal of CMS-induced increase in immobility time |

| Chronic Unpredictable Mild Stress (CMS) | Tail Suspension Test | Intraperitoneal | 10 | 2 hours | Reversal of CMS-induced increase in immobility time |

| SERT-Cre mice | In vivo electrophysiology | Intraperitoneal | 10 | 2 hours | Significant increase in firing frequency of serotonergic neurons |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of ZZL-7.

Co-Immunoprecipitation (Co-IP) for SERT-nNOS Interaction

This protocol is a generalized procedure for assessing the interaction between SERT and nNOS in either cultured cells or brain tissue lysates.

Materials:

-

Cell or tissue lysate containing SERT and nNOS

-

Anti-SERT antibody

-

Anti-nNOS antibody

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)

-

Western blot reagents

Procedure:

-

Lysate Preparation: Lyse cells or tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-SERT) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using the antibody against the interacting protein (e.g., anti-nNOS).

Chronic Unpredictable Mild Stress (CMS) Protocol in Mice

This protocol is designed to induce a depressive-like phenotype in mice.

Materials:

-

Male C57BL/6 mice

-

Variety of mild stressors (e.g., wet bedding, cage tilt, social stress, light/dark cycle reversal, restraint stress)

Procedure:

-

Acclimation: House mice individually for at least one week before the start of the protocol.

-

Stressor Application: For 4-6 weeks, expose the mice to a variable sequence of mild stressors, with one or two stressors applied daily. The stressors should be unpredictable in nature and timing.

-

Behavioral Testing: Following the stress period, assess the mice for depressive-like behaviors using tests such as the Forced Swim Test and Tail Suspension Test.

Forced Swim Test (FST) in Mice

This test is used to assess behavioral despair, a common measure of depressive-like states in rodents.

Materials:

-

Glass or plastic cylinder (25 cm high, 10 cm diameter)

-

Water (23-25°C)

-

Video recording system

Procedure:

-

Apparatus Setup: Fill the cylinder with water to a depth of 15 cm.

-

Test Session: Gently place the mouse into the cylinder for a 6-minute session.

-

Data Acquisition: Record the entire session with a video camera.

-

Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

Visualizations of Key Pathways and Workflows

Signaling Pathway of SERT-nNOS Interaction in Depression

Caption: Signaling pathway of the SERT-nNOS interaction in a depressive state.

Mechanism of Action of ZZL-7

Caption: Proposed mechanism of action for the rapid antidepressant effects of ZZL-7.

Experimental Workflow for Preclinical Evaluation of ZZL-7

Caption: Experimental workflow for the discovery and preclinical evaluation of ZZL-7.

Conclusion and Future Directions

The discovery of ZZL-7 and its novel mechanism of action represents a significant advancement in the field of antidepressant research. By targeting the SERT-nNOS interaction, ZZL-7 offers the potential for a truly rapid-acting antidepressant with a favorable side effect profile. The preclinical data are highly encouraging, demonstrating robust efficacy in established animal models of depression within a remarkably short timeframe.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of ZZL-7. Elucidating the precise binding kinetics and affinity for the SERT-nNOS complex will be crucial. Furthermore, long-term efficacy and safety studies in preclinical models are warranted. Ultimately, the successful translation of this promising preclinical candidate to clinical trials will be essential to determine its therapeutic potential in patients with MDD. The development of ZZL-7 and similar compounds targeting the SERT-nNOS interaction could herald a new era of faster, more effective treatments for depression.

References

- 1. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]

- 3. Dorsal raphe nucleus–hippocampus serotonergic circuit underlies the depressive and cognitive impairments in 5×FAD male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for parkinsonism | eLife [elifesciences.org]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular recordings from serotonergic dorsal raphe neurons: pacemaker potentials and the effect of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for parkinsonism [elifesciences.org]

A Technical Guide to In Silico Modeling of Antidepressant Agent Binding Affinity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder. Their primary mechanism involves blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft, thereby increasing the neurotransmitter's availability.[1][2] Computational, or in silico, modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict the binding affinity of potential drug candidates like "Antidepressant agent 1" to their targets. This guide provides an in-depth overview of the core computational methodologies used to model the binding of an SSRI to the human serotonin transporter (hSERT).

This document details the standard protocols for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. It also provides visualizations of the relevant biological pathways and computational workflows to facilitate a deeper understanding of these powerful techniques.

The Biological Target: Serotonin Transporter (SERT)

The human serotonin transporter (hSERT) is a transmembrane protein that facilitates the reuptake of serotonin from the extracellular space into the presynaptic neuron.[1][2] SSRIs act as competitive inhibitors by binding with high affinity to the central substrate-binding site of hSERT, locking the protein in an outward-open conformation and blocking its activity.[2] Key amino acid residues within this binding pocket, such as Asp98, Ile172, Phe335, and Ser438, are crucial for the interaction and stabilization of SSRIs.[2][3][4] Understanding the structure of hSERT and its interaction with ligands is fundamental to designing more effective and selective antidepressants.

Serotonergic Synapse Signaling Pathway

The diagram below illustrates the mechanism of a serotonergic synapse and the inhibitory action of this compound (an SSRI). In a normal state, serotonin (5-HT) is released from the presynaptic neuron, binds to postsynaptic receptors, and is then cleared from the synaptic cleft by SERT.[1][5] this compound blocks SERT, leading to an accumulation of serotonin in the synapse.

Core In Silico Methodologies: A Step-by-Step Workflow

The process of modeling binding affinity involves a sequential workflow, starting from structural preparation and moving through docking, simulation, and finally, energy calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This step is crucial for generating a plausible starting structure for subsequent, more computationally intensive simulations.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D structure of hSERT from the Protein Data Bank (e.g., PDB ID: 6AWO, complexed with sertraline).[2][3]

-

Remove water molecules and any non-essential co-factors or ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Assign partial charges using a standard force field (e.g., AMBER).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.[3]

-

-

Ligand Preparation:

-

Generate a 3D conformation of "this compound".

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's defined binding site.

-

The program will generate multiple binding poses, ranked by a scoring function that estimates binding affinity.

-

-

Pose Analysis:

-

Analyze the top-ranked poses. The best pose is typically selected based on the docking score and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical active site residues.[2]

-

Data Presentation: Representative Docking Results

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |

| This compound | -9.0 to -11.0 | 0.05 to 0.50 | Tyr95, Asp98, Ile172, Phe335, Ser438[4][7] |

| Sertraline (Reference) | -10.35 | ~0.15 | Tyr95, Tyr176, Phe335[2] |

| Paroxetine (Reference) | -10.5 | ~0.10 | Asp98, Ile172, Ser438[4] |

| Fluoxetine (Reference) | -8.4 | ~0.69 | Tyr95, Phe341[8] |

Note: Values are representative and can vary based on the specific software, force field, and protocol used.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. A stable simulation is a prerequisite for accurate binding free energy calculations.

Experimental Protocol: MD Simulation

-

System Setup:

-

Take the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).[9]

-

Since SERT is a transmembrane protein, embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.[7]

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Parameterization:

-

Use a suitable force field for the protein and lipid (e.g., AMBER ff14SB).

-

Generate parameters for the ligand using tools like the General Amber Force Field (GAFF).

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system's pressure under constant pressure (NPT ensemble) until density and temperature are stable.

-

-

Production Run:

-

Run the production simulation for a significant duration (e.g., 100-500 nanoseconds) to sample conformational space adequately.[10]

-

Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

Stable systems are identified by a plateau in the RMSD values over time.[10]

-

Data Presentation: MD Simulation Stability Metrics

| System | Simulation Length (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Stability Assessment |

| hSERT-Agent 1 Complex | 200 | 2.5 ± 0.3 | 1.2 ± 0.2 | Stable after ~30 ns |

| Apo-hSERT (unbound) | 200 | 2.8 ± 0.4 | N/A | Stable after ~40 ns |

Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔG_bind) from the MD simulation trajectory.[11][12] These "end-point" methods are more accurate than docking scores but less computationally expensive than rigorous alchemical free energy calculations.[12]

Experimental Protocol: MM/GBSA Calculation

-

Snapshot Extraction:

-

Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.

-

-

Energy Calculation:

-

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The total binding free energy (ΔG_bind) is calculated using the following equation:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

-

Energy Components:

-

Each free energy term (G) is composed of several components:

-

ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

-

ΔG_solv: Solvation free energy (polar + non-polar).

-

-TΔS: Conformational entropy (often omitted for relative rankings due to high computational cost).[12]

-

-

-

Averaging:

-

Average the calculated ΔG_bind over all snapshots to obtain the final estimate.

-

Data Presentation: Binding Free Energy Components (MM/GBSA)

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| This compound | -45 to -55 | -50 to -60 | -20 to -30 | +25 to +35 |

| Escitalopram (Reference) | -51.47[10] | -55.81[13] | -24.12[13] | +28.46[13] |

| Paroxetine (Reference) | -51.34[10] | -61.23[13] | -20.56[13] | +30.45[13] |

Note: Lower ΔG_bind values indicate stronger binding affinity. The values are representative estimates.[10]

Logical Relationship of Binding Free Energy Components

The final binding free energy is a sum of enthalpic and entropic contributions, which are themselves composed of various energy terms calculated from the molecular mechanics force field and the solvation model.

Conclusion

In silico modeling provides a powerful, multi-faceted approach to understanding and predicting the binding affinity of antidepressant agents to the serotonin transporter. By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain detailed insights into the molecular interactions driving ligand recognition and stability. This tiered computational strategy allows for the efficient screening of potential drug candidates and provides a rational basis for the design of novel therapeutics with improved potency and selectivity, ultimately accelerating the drug development pipeline.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. KEGG PATHWAY: Serotonergic synapse - Reference pathway [kegg.jp]

- 6. 2.5. Molecular Docking Protocol [bio-protocol.org]

- 7. Substrate binding and translocation of the serotonin transporter studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. preprints.org [preprints.org]

- 11. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 12. peng-lab.org [peng-lab.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Central Nervous System Targets of Sertraline

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038) is a widely prescribed antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). Its therapeutic efficacy in treating major depressive disorder, anxiety disorders, and other psychiatric conditions is primarily attributed to its high-affinity inhibition of the serotonin transporter (SERT) in the central nervous system (CNS).[1][2][3][4] This action leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3][4] Beyond its primary target, sertraline also exhibits measurable affinity for the dopamine (B1211576) transporter (DAT) and the sigma-1 receptor (σ1), which may contribute to its unique clinical profile.[1][2][5] This document provides a comprehensive overview of sertraline's CNS targets, supported by quantitative binding data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core CNS Targets and Binding Affinity

Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[1][2][6] However, it is distinguished from other SSRIs by its notable affinity for the dopamine transporter (DAT) and the sigma-1 receptor.[1][5][6]

Quantitative Binding Profile

The binding affinities of sertraline for its primary and secondary targets in the CNS are summarized in the table below. The inhibition constant (Ki) is a measure of the concentration of the drug required to produce 50% inhibition of the target. A lower Ki value indicates a higher binding affinity.

| Target | Ki (nM) | Species | Notes |

| Serotonin Transporter (SERT) | 0.29 | Human | Primary therapeutic target.[5] |

| Dopamine Transporter (DAT) | 25 | Human | Unique among SSRIs for its relatively high affinity.[5][7] |

| Norepinephrine Transporter (NET) | 420 | Human | Significantly lower affinity compared to SERT and DAT.[5] |

| Sigma-1 (σ1) Receptor | 32 - 57 | Rat | May modulate sertraline's effects on neuroplasticity.[1] |

| Histamine H1 Receptor | >24000 | Human | Negligible affinity.[1] |

| Muscarinic Acetylcholine Receptors | >427 | Human | Negligible affinity.[1] |

| Alpha-1 Adrenergic Receptors | >1900 | Human | Negligible affinity.[1] |

Data compiled from multiple sources.[1][5]

Signaling Pathways and Mechanism of Action

Sertraline's therapeutic effects are initiated by its blockade of SERT on the presynaptic neuron.[3][4] This inhibition prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to its accumulation and prolonged action on postsynaptic receptors.[2][3][4] Chronic administration of sertraline is associated with downstream adaptive changes, including the downregulation of presynaptic 5-HT1A autoreceptors, which further enhances serotonergic neurotransmission.

The engagement of the sigma-1 receptor by sertraline is an area of active research. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress and neuroplasticity.[[“]][9] Sertraline's interaction with this receptor may contribute to its therapeutic effects, particularly in the context of hippocampal plasticity.[[“]][9]

Visualization of Sertraline's Primary Mechanism of Action

Caption: Sertraline's primary mechanism of action at the synapse.

Experimental Protocols

The characterization of sertraline's binding profile and its effects on neurotransmitter levels relies on established experimental techniques.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity of a drug for a specific receptor or transporter.

-

Objective: To determine the Ki of sertraline for SERT, DAT, and other CNS targets.

-

Materials:

-

Membrane preparations from cells expressing the target of interest (e.g., human embryonic kidney cells transfected with human SERT).

-

A specific radioligand for the target (e.g., [³H]-citalopram for SERT).

-

Increasing concentrations of unlabeled sertraline.

-

Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of sertraline.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of sertraline that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This in vivo technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To measure the effect of sertraline administration on extracellular serotonin levels in a brain region such as the hippocampus or prefrontal cortex.

-

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect baseline dialysate samples.

-

Administer sertraline (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for serotonin content using an HPLC-ECD system.

-

-

Data Analysis:

-

Express the post-sertraline serotonin levels as a percentage of the baseline levels.

-

Visualization of Experimental Workflow

Caption: A typical workflow for characterizing an antidepressant agent.

Conclusion

Sertraline's primary therapeutic action is mediated through the potent and selective inhibition of the serotonin transporter. Its additional interactions with the dopamine transporter and sigma-1 receptors provide a more complex pharmacological profile that may account for its specific clinical efficacy and side-effect profile. The experimental methodologies outlined in this guide are fundamental to the ongoing research and development of novel antidepressant agents, allowing for a detailed characterization of their interactions with CNS targets.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tanzj.net [tanzj.net]

- 4. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase preclinical studies of "Antidepressant agent 1"

Early-Phase Preclinical Profile of Antidepressant Agent 1

An In-depth Technical Guide for Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable small molecule under investigation for the treatment of major depressive disorder (MDD). It is hypothesized to exert its antidepressant effects through a dual mechanism of action: antagonism of the kappa-opioid receptor (KOR) and positive allosteric modulation of the GABA-A receptor. This document provides a comprehensive summary of the early-phase preclinical data, including in vitro pharmacology, in vivo efficacy in established rodent models of depression, and preliminary pharmacokinetic and safety profiles. The data presented herein support the continued development of this compound as a promising, mechanistically novel therapeutic for MDD.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments. This highlights the urgent need for novel antidepressants with distinct mechanisms of action. The dynorphin/kappa-opioid receptor (KOR) system is implicated in the pathophysiology of depression, with stress leading to the upregulation of dynorphin, which in turn activates KORs to produce dysphoria and anhedonia.[1] KOR antagonists have shown antidepressant-like effects in preclinical models and are being investigated as novel treatments for MDD.[1][2][3][4][5] Additionally, deficits in GABAergic neurotransmission have been linked to depression, and positive allosteric modulators (PAMs) of the GABA-A receptor can produce anxiolytic and antidepressant-like effects.[6][7][8]

This compound was designed to simultaneously target both the KOR and GABA-A receptor systems. By antagonizing the KOR, it aims to block the dysphoric effects of stress, while its positive allosteric modulation of GABA-A receptors is intended to enhance inhibitory neurotransmission, thereby reducing anxiety and depressive-like behaviors. This dual mechanism offers a potentially synergistic approach to treating MDD.

Proposed Signaling Pathway

This compound is proposed to act on two distinct signaling pathways. As a KOR antagonist, it blocks the Gαi/o-coupled signaling cascade initiated by the endogenous ligand dynorphin. This prevents the inhibition of adenylyl cyclase, leading to normalized levels of cyclic AMP (cAMP) and downstream signaling, including the modulation of CREB-mediated gene transcription.[1] As a GABA-A receptor PAM, it binds to an allosteric site on the GABA-A receptor complex, enhancing the influx of chloride ions in response to GABA binding.[7] This results in hyperpolarization of the neuron, leading to a decrease in neuronal excitability.

In Vitro Pharmacology

Receptor Binding Affinity

The binding affinity of this compound to human opioid and GABA-A receptors was determined using radioligand binding assays.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Target | Radioligand | Ki (nM) |

| Kappa-Opioid Receptor (KOR) | [³H]-U69,593 | 15.2 |

| Mu-Opioid Receptor (MOR) | [³H]-DAMGO | > 1000 |

| Delta-Opioid Receptor (DOR) | [³H]-DPDPE | > 1000 |

| GABA-A Receptor (Benzodiazepine site) | [³H]-Flunitrazepam | 89.5 |

-

Receptor Source: Membranes from CHO cells stably expressing human KOR, MOR, or DOR, or from rat cortical membranes for the GABA-A benzodiazepine (B76468) site.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes were incubated with the respective radioligand and varying concentrations of this compound in a final volume of 1 mL for 60 minutes at 25°C.[9]

-

Non-specific Binding Determination: Determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM U69,593 for KOR).[9]

-

Filtration and Counting: The incubation was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

Functional Activity

The functional activity of this compound was assessed in cell-based assays.

Table 2: Functional Activity of this compound

| Assay | Receptor | Cell Line | Functional Response | IC50/EC50 (nM) |

| cAMP Accumulation | KOR | CHO-hKOR | Antagonism of U50,488-induced inhibition of forskolin-stimulated cAMP | 25.8 (IC50) |

| Chloride Influx | GABA-A | HEK293-hGABA-A | Potentiation of GABA-induced chloride influx | 120.3 (EC50) |

-

Cell Line: CHO cells stably expressing human KOR (CHO-hKOR).

-

Assay Principle: This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase. GPCRs coupled to Gαi, like KOR, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10]

-

Procedure:

-

CHO-hKOR cells were pre-incubated with various concentrations of this compound.

-

Cells were then stimulated with the KOR agonist U50,488 in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

Intracellular cAMP levels were measured using a competitive immunoassay, such as HTRF or AlphaScreen.[11][12]

-

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Efficacy

The antidepressant-like effects of this compound were evaluated in two standard rodent models of depression.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[13][14] Antidepressants typically reduce the duration of immobility in this test.[15]

Table 3: Effect of this compound on Immobility Time in the Mouse FST

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds, Mean ± SEM) |

| Vehicle | - | 155 ± 12.5 |

| This compound | 10 | 110 ± 9.8 |

| This compound | 30 | 85 ± 8.2 |

| Fluoxetine | 20 | 92 ± 7.5 |

| p < 0.05, **p < 0.01 vs. Vehicle |

-

Animals: Male C57BL/6 mice.

-

Apparatus: A transparent Plexiglas cylinder (30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[13]

-

Procedure:

-

Behavioral Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) was scored during the last 4 minutes of the 6-minute test.[13][16]

Chronic Unpredictable Stress (CUS) Model in Rats

The CUS model has high translational relevance for studying the pathophysiology of depression, as it induces behavioral symptoms like anhedonia.[17][18]

Table 4: Effect of this compound in the Rat CUS Model

| Treatment Group | Dose (mg/kg, p.o., daily) | Sucrose (B13894) Preference (%) | Plasma Corticosterone (B1669441) (ng/mL) |

| Non-Stressed + Vehicle | - | 85 ± 4.1 | 120 ± 15.3 |

| CUS + Vehicle | - | 52 ± 3.5# | 350 ± 28.9# |

| CUS + this compound | 30 | 78 ± 4.9 | 155 ± 20.1 |

| #p < 0.01 vs. Non-Stressed + Vehicle; *p < 0.01 vs. CUS + Vehicle |

-

Animals: Male Sprague-Dawley rats.

-

Stress Protocol: For 5 consecutive weeks, rats were subjected to a series of mild, unpredictable stressors, with two different stressors applied daily. Stressors included damp bedding, cage tilt (45 degrees), food and water deprivation, and altered light/dark cycles.[17][19]

-

Treatment: this compound or vehicle was administered orally once daily during the last 3 weeks of the stress protocol.

-

Behavioral Assessment (Sucrose Preference Test): Anhedonia was assessed by measuring the preference for a 1% sucrose solution over water. A decrease in sucrose preference is indicative of anhedonia.

-

Hormonal Analysis: At the end of the study, blood samples were collected to measure plasma corticosterone levels, a key stress hormone.

Pharmacokinetics

A preliminary pharmacokinetic study was conducted in male Sprague-Dawley rats following a single oral administration.

Table 5: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hr) |

| 10 | 258 | 1.5 | 1890 | 4.2 |

-

Animals: Male Sprague-Dawley rats, cannulated in the jugular vein.

-

Dosing: this compound was formulated in a suspension and administered via oral gavage.[20]

-

Blood Sampling: Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion and Future Directions

The early-phase preclinical data for this compound are highly encouraging. The compound demonstrates a desirable in vitro profile with potent and selective antagonism of the KOR and positive allosteric modulation of the GABA-A receptor. This dual mechanism of action translates to significant efficacy in both acute (FST) and chronic (CUS) rodent models of depression, with a magnitude of effect comparable to the standard antidepressant fluoxetine. The preliminary pharmacokinetic profile in rats indicates good oral absorption and a half-life suitable for once-daily dosing.

Based on these promising results, the following next steps are recommended to advance the preclinical development of this compound.

References

- 1. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Stress-Related Disorders | Annual Reviews [annualreviews.org]

- 3. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. tandfonline.com [tandfonline.com]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. animal.research.wvu.edu [animal.research.wvu.edu]

- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. Video: A New Method for Inducing a Depression-Like Behavior in Rats [jove.com]

- 20. benchchem.com [benchchem.com]

Pharmacological Profile of Antidepressant Agent 1 (Vortioxetine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacological properties of Antidepressant Agent 1, identified as Vortioxetine (B1682262). Vortioxetine is a multimodal antidepressant approved for the treatment of Major Depressive Disorder (MDD).[1] Its distinct and complex pharmacological profile, which combines potent serotonin (B10506) reuptake inhibition with modulation of multiple serotonin receptors, sets it apart from traditional Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][2]

Core Mechanism of Action

The mechanism of action for Vortioxetine is not yet fully understood but is believed to be linked to its enhancement of serotonergic activity in the central nervous system.[3][4][5] This is achieved through a unique combination of two primary mechanisms: inhibition of the serotonin (5-HT) transporter (SERT) and direct modulation of a range of serotonin receptors.[6][7] This multimodal activity classifies Vortioxetine as a Serotonin Modulator and Stimulator (SMS).[4][6]

The key pharmacological activities are:

-

Serotonin Reuptake Inhibition: Vortioxetine binds with high affinity to the human SERT (Ki = 1.6 nM), potently inhibiting serotonin reuptake (IC50 = 5.4 nM).[3][6] This action increases the concentration of serotonin in the synaptic cleft.[8]

-

5-HT Receptor Modulation: Unlike traditional SSRIs, Vortioxetine also acts as:

This complex receptor interaction profile allows Vortioxetine to influence not only the serotonergic system but also to modulate several other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, histamine, glutamate, and GABA.[1][8][10] This broad activity is thought to contribute to its efficacy in treating both depressive symptoms and associated cognitive dysfunction.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Chapter - Serotonin Reuptake Inhibition: An Update on Current Research Strategies | Bentham Science [benthamscience.com]

- 3. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 4. Vortioxetine - Wikipedia [en.wikipedia.org]

- 5. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. [Pharmacological properties of vortioxetine and its pre-clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

Antidepressant Agent 1 (Zerenex): A Technical Whitepaper on a Potential Dual Inhibitor of the Serotonin Transporter (SERT) and Neurokinin-1 Receptor (NK1R)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to existing monotherapies. This has driven the exploration of novel therapeutic strategies, including the development of dual-action agents that can modulate multiple disease-relevant pathways. This document outlines the preclinical profile of "Antidepressant Agent 1," herein referred to as Zerenex, a novel investigational compound designed as a dual inhibitor of the Serotonin (B10506) Transporter (SERT) and the Neurokinin-1 Receptor (NK1R). By combining these two mechanisms, Zerenex aims to offer a synergistic antidepressant effect, potentially leading to improved efficacy and a faster onset of action compared to selective single-target agents. This whitepaper provides a comprehensive overview of Zerenex's pharmacological data, its proposed mechanism of action, detailed experimental protocols for its evaluation, and a strategic workflow for its preclinical assessment.

Introduction: The Rationale for Dual SERT/NK1R Inhibition

The monoamine hypothesis has long guided antidepressant development, with Selective Serotonin Reuptake Inhibitors (SSRIs) being a cornerstone of MDD treatment.[1] SSRIs function by blocking SERT, thereby increasing the synaptic availability of serotonin.[1] However, the delayed therapeutic onset and limited efficacy in many patients highlight the need for more advanced approaches.

Concurrently, the neurokinin system, particularly the interaction between Substance P (SP) and its high-affinity NK1 receptor, has been strongly implicated in the pathophysiology of stress, anxiety, and depression.[2][3] NK1R antagonists have demonstrated antidepressant and anxiolytic properties in preclinical models and some clinical trials.[2][4] The combination of SERT inhibition and NK1R antagonism in a single molecule presents a compelling therapeutic strategy.[2][5] This dual action is hypothesized to not only enhance serotonergic neurotransmission but also to mitigate the pro-depressive effects of the SP-NK1R pathway, potentially offering a more robust and rapid antidepressant response.

Pharmacological Profile of Zerenex

Zerenex was designed to exhibit high-affinity binding and potent functional inhibition at both human SERT and NK1R targets. The in vitro characteristics have been determined through a series of standardized binding and functional assays.

In Vitro Binding Affinities

Binding affinities were determined using radioligand binding assays with membrane preparations from HEK293 cells stably expressing the respective human transporters or receptors.[6]

| Target | Radioligand | Kᵢ (nM) |

| Human SERT | [³H]-Paroxetine | 1.8 |

| Human NK1R | [¹²⁵I]-[MePhe⁷]-NKB | 2.5 |

| Table 1: Binding affinities (Kᵢ) of Zerenex for human SERT and NK1R. |

In Vitro Functional Activity

The functional inhibitory potency of Zerenex was evaluated through serotonin reuptake assays for SERT and a calcium mobilization assay for NK1R.

| Target | Assay Type | IC₅₀ (nM) |

| Human SERT | Serotonin Reuptake Inhibition | 3.2 |

| Human NK1R | SP-Induced Calcium Mobilization | 4.1 |

| Table 2: Functional inhibitory potency (IC₅₀) of Zerenex at human SERT and NK1R. |

Mechanism of Action and Signaling Pathways

Zerenex exerts its dual-action effect through two distinct molecular mechanisms. By inhibiting SERT, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling.[1] Simultaneously, by acting as an antagonist at the NK1R, it blocks the binding of Substance P, a neuropeptide involved in stress and anxiety responses.[7] This blockade is thought to reduce the downstream signaling cascades that contribute to depressive states.

Caption: Proposed dual mechanism of action for Zerenex.

Preclinical Evaluation Workflow

The preclinical assessment of Zerenex follows a structured, multi-stage process, beginning with primary in vitro screening and progressing to in vivo behavioral models to establish antidepressant-like activity.

Caption: A tiered workflow for the preclinical evaluation of Zerenex.

Detailed Experimental Protocols

The following protocols provide the methodologies used to generate the data presented in this whitepaper.

SERT Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of Zerenex for the human serotonin transporter.

-

Materials:

-

Procedure:

-

SERT-expressing membrane lysates are mixed with SPA beads in the assay buffer.

-

A fixed concentration of [³H]-Paroxetine (e.g., 10 nM) is added to the mixture.

-

Zerenex is added across a range of concentrations (e.g., 0.1 nM to 10 µM) to compete with the radioligand.

-

For non-specific binding determination, a separate set of reactions includes 100 µM S-citalopram instead of Zerenex.

-

The plate is incubated for 60 minutes at room temperature to reach equilibrium.

-

The radioactivity is measured using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

NK1R Functional Assay (Calcium Mobilization)

-

Objective: To measure the functional antagonist activity of Zerenex at the human NK1 receptor.

-

Materials:

-

Procedure:

-

CHO-NK1R cells are plated in a 96-well plate and grown to confluence.

-

Cells are incubated with varying concentrations of Zerenex for 30 minutes prior to agonist addition.

-

A fixed concentration of Substance P (typically at its EC₈₀) is added to stimulate the NK1R.

-

The resulting calcium-dependent luminescence is measured immediately using a luminometer.

-

The percentage of inhibition is calculated relative to control wells (agonist alone).

-

IC₅₀ values are determined by plotting the percentage of inhibition against the log concentration of Zerenex and fitting the data to a four-parameter logistic curve.

-

Rodent Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like activity of Zerenex in a standard in vivo behavioral model.[10][11]

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

Plexiglas cylinders (24 cm height, 13 cm diameter) filled with water (23-25°C) to a depth of 10 cm.[12]

-

Zerenex, vehicle control, and positive control (e.g., fluoxetine, 20 mg/kg).

-

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Animals are administered Zerenex (at various doses, e.g., 1, 3, 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 60 minutes before the test.

-

Each mouse is placed individually into a cylinder of water for a single 6-minute session.[12]

-

The session is video-recorded for later analysis.

-

A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.[12] Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[11]

-

A significant reduction in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.[10][12]

-

Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

-

Conclusion

Zerenex (this compound) represents a promising therapeutic candidate with a novel dual-action mechanism. Its high affinity and potent functional inhibition of both SERT and NK1R provide a strong rationale for its development as a next-generation antidepressant. The preclinical data suggest that by modulating both the serotonin and neurokinin pathways, Zerenex may offer significant advantages over existing treatments for Major Depressive Disorder. Further investigation in more advanced preclinical models and subsequent clinical trials is warranted to fully elucidate its therapeutic potential.

References

- 1. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S41744, a dual neurokinin (NK)1 receptor antagonist and serotonin (5-HT) reuptake inhibitor with potential antidepressant properties: a comparison to aprepitant (MK869) and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. First dual NK(1) antagonists-serotonin reuptake inhibitors: synthesis and SAR of a new class of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

Methodological & Application

Application Notes: In Vitro Assay Protocols for Antidepressant Agent 1 (A Selective Serotonin Reuptake Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antidepressant Agent 1 is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder. Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin. In vitro assays are fundamental tools for characterizing the pharmacological profile of this compound, quantifying its potency, determining its selectivity, and identifying potential off-target effects. This document provides detailed protocols for key in vitro assays relevant to the study of this compound.

Mechanism of Action & Signaling Pathway

This compound binds to the serotonin transporter (SERT) on the presynaptic neuron. This binding action blocks the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. The resulting increased availability of serotonin in the synapse enhances neurotransmission.[1][2][3] Many antidepressants are screened for their ability to inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine.[2]

General Experimental Workflow

The in vitro evaluation of a potential antidepressant agent typically follows a tiered screening approach. Initial high-throughput screens assess the primary target engagement, followed by selectivity screening against other relevant transporters and off-target liability assays to identify potential side effects.

Application Notes and Protocols

Serotonin Transporter (SERT) Uptake Assay (Fluorescence-Based)

Application: This assay is designed to measure the potency of test compounds in inhibiting the uptake of a fluorescent substrate that mimics serotonin by cells expressing the human serotonin transporter (SERT).[4][5][6] It provides a quantitative measure of a compound's activity at the primary target for SSRIs. This homogeneous, mix-and-read assay is suitable for high-throughput screening.[4][5][7]

Principle: The assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[5] When this substrate is transported into cells expressing SERT, its fluorescence intensity increases.[4][6] A masking dye is used to quench the fluorescence of the substrate in the extracellular medium, ensuring that only the intracellular fluorescence is measured.[5][7] The inhibition of this process by a test compound, such as this compound, results in a decreased fluorescence signal.

Experimental Protocol:

-

Cell Culture:

-

Culture HEK293 cells stably expressing human SERT (HEK-hSERT) in DMEM supplemented with 10% dialyzed Fetal Bovine Serum, appropriate antibiotics, and a selection agent.

-

Seed the cells in black, clear-bottom 96- or 384-well microplates at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[4]

-

Incubate the plates for approximately 20 hours before the assay to allow for cell adherence and the formation of a confluent monolayer.[4]

-

-

Assay Procedure:

-

Prepare a range of concentrations for the test compound (this compound) and a reference inhibitor (e.g., Fluoxetine) in an appropriate assay buffer.

-

Remove the cell culture medium from the wells.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Neurotransmitter Transporter Uptake Assay Kit).[4][5]

-

Add the substrate/dye solution to all wells.

-

Immediately transfer the plate to a bottom-read fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 10-20 minutes or as an endpoint reading after a specific incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells or with non-transfected cells).

-

Plot the fluorescence intensity (or rate of uptake) against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the substrate uptake.

-

Data Presentation:

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |

| This compound | SERT | Uptake (Fluor.) | 1.5 - 5.0 | Fluoxetine |

| This compound | NET | Uptake (Fluor.) | > 1000 | Desipramine |

| This compound | DAT | Uptake (Fluor.) | > 1000 | GBR-12909 |

Note: The presented IC50 values are representative and may vary depending on specific experimental conditions.

Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)

Application: This assay is used to determine if this compound has any inhibitory activity against monoamine oxidase A (MAO-A), a key enzyme in the degradation of monoamine neurotransmitters.[8] Inhibition of MAO-A is the mechanism of action for another class of antidepressants, and cross-reactivity can indicate a lack of selectivity and potential for side effects.

Principle: This assay measures the activity of MAO by detecting the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate.[9] The kit provides a substrate (e.g., p-tyramine) that is acted upon by both MAO-A and MAO-B.[9] The resulting H2O2, in the presence of horseradish peroxidase (HRP), reacts with a dye reagent to produce a fluorescent product. The specific activity of MAO-A is determined by comparing the activity in the absence and presence of a specific MAO-A inhibitor, clorgyline.[9]

Experimental Protocol:

-

Sample Preparation:

-

Prepare tissue homogenates (e.g., from rat brain) or use a commercially available recombinant human MAO-A enzyme source.[8][10]

-

If using tissue, homogenize in the provided assay buffer and centrifuge to isolate the mitochondrial fraction, which is rich in MAO.[10]

-

Determine the protein concentration of the enzyme preparation.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of this compound and a reference MAO-A inhibitor (e.g., Clorgyline) in assay buffer.

-

To respective wells, add 45 µL of the enzyme preparation.

-

Add 5 µL of the test compound dilutions or 5 µL of a specific inhibitor (for control wells) to the enzyme.[9] Incubate for 10-15 minutes at room temperature to allow for inhibitor interaction.

-

Prepare a Master Reaction Mix containing assay buffer, p-tyramine substrate, HRP enzyme, and the dye reagent according to the kit's protocol.

-

Initiate the reaction by adding 50 µL of the Master Reaction Mix to each well.

-

Incubate the plate for 20-30 minutes at room temperature, protected from light.[9]

-

-

Detection & Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[9]

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

-

Data Presentation:

| Compound | Target | Assay Type | IC50 (µM) | Reference Compound |

| This compound | MAO-A | Inhibition (Fluor.) | > 100 | Clorgyline |

| This compound | MAO-B | Inhibition (Fluor.) | > 100 | Pargyline |

Note: High IC50 values indicate low inhibitory activity, confirming the selectivity of this compound.

GPCR Off-Target Screening: cAMP Assay for Gαi-Coupled Receptors

Application: This assay determines if this compound interacts with G-protein coupled receptors (GPCRs), which can lead to unwanted side effects. For example, many antidepressants are screened against the serotonin 5-HT1A receptor, a Gαi-coupled receptor. This protocol measures changes in intracellular cyclic AMP (cAMP) levels to assess receptor activation or inhibition.[11]

Principle: Gαi-coupled receptors, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cAMP production is first stimulated using an agent like forskolin (B1673556). An antagonist will block the agonist-induced decrease in cAMP. This assay uses a competitive immunoassay format, often based on Homogeneous Time-Resolved Fluorescence (HTRF), where endogenous cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[11][12][13]

Experimental Protocol:

-

Cell Culture:

-

Culture cells stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the human 5-HT1A receptor).

-

Harvest and resuspend the cells in assay buffer to the desired density.

-

-

Assay Procedure (Antagonist Mode):

-

Dispense the cell suspension into a 384-well white plate.

-

Add serial dilutions of the test compound (this compound) to the wells.

-

Add a fixed concentration of a known receptor agonist (e.g., 5-CT for 5-HT1A) at its EC80 concentration. This is preceded by the addition of forskolin to stimulate cAMP production.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the detection reaction.[12]

-

Incubate for 60 minutes at room temperature.

-

-

Detection & Data Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

-

Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to determine the IC50 value, which can be converted to a Ki (inhibitor constant) using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | Target | Assay Type | Ki (nM) | Functional Effect |

| This compound | 5-HT1A | cAMP (HTRF) | > 1000 | Antagonist |

| This compound | α1-adrenergic | Binding | > 1000 | Antagonist |

| This compound | Histamine H1 | Binding | > 1000 | Antagonist |

Note: High Ki values indicate weak binding and a lower likelihood of off-target effects at therapeutic concentrations.

References

- 1. Screening of antidepressant | PPTX [slideshare.net]

- 2. Screening of Anti-depressants - BioPharma Notes [biopharmanotes.com]

- 3. Pre clinical Screening of anti depressants | PPTX [slideshare.net]

- 4. moleculardevices.com [moleculardevices.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hurawalhi.com [hurawalhi.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Screening "Antidepressant Agent 1" Efficacy

Introduction

The development of novel antidepressant therapeutics requires robust and reliable screening methodologies to identify and characterize lead compounds. Cell-based assays offer a powerful platform for evaluating the efficacy of potential antidepressants in a physiologically relevant context, enabling high-throughput screening (HTS) and detailed mechanistic studies.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen the efficacy of a novel compound, "Antidepressant agent 1." The selected assays focus on key pathways implicated in the pathophysiology of depression and the mechanism of action of current antidepressant drugs, including G protein-coupled receptor (GPCR) signaling, neurotrophic factor expression, and neurogenesis.[3][4][5]

G Protein-Coupled Receptor (GPCR) Signaling Assay: cAMP Accumulation

Application Note

Many antidepressant drugs target G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, which are crucial for mood regulation.[6][7] These receptors often signal through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP, while Gi-coupled receptors inhibit its production.[7] This assay measures the ability of "this compound" to modulate cAMP production in a cell line stably expressing a target GPCR (e.g., 5-HT1A receptor), providing insight into its functional activity at the receptor level.

Experimental Workflow for cAMP Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implications of adult hippocampal neurogenesis in antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neural Plasticity Theory of Depression: Assessing the Roles of Adult Neurogenesis and PSA-NCAM within the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. marinbio.com [marinbio.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Fluoxetine Administration in Rodent Studies

This document provides detailed guidelines for the administration and dosage of Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), in preclinical rodent models of depression and anxiety. These protocols are intended for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.

Mechanism of Action

Fluoxetine primarily functions by selectively blocking the reuptake of serotonin (5-HT) in the presynaptic neuron.[1] This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][2][3] Beyond this primary mechanism, fluoxetine's therapeutic effects are also attributed to its influence on neuroplasticity, including the enhancement of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) signaling and the modulation of adult neurogenesis.[2][4] It may also regulate gene expression and modify epigenetic mechanisms.[4] Additionally, fluoxetine has been shown to have activity at 5-HT2A and 5-HT2C receptors.[1]

Signaling Pathway